N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide
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Overview
Description
N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core, a pyrrolidine ring, and a methoxyphenyl group. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the benzofuran core and introduce the methoxyphenyl and pyrrolidine groups through a series of substitution and coupling reactions. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for scalability. The use of continuous flow reactors can also be considered to enhance the efficiency and control of the synthesis process. Industrial methods focus on maximizing yield, reducing production costs, and ensuring the safety and environmental compliance of the manufacturing process .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds .
Scientific Research Applications
N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It is explored as a lead compound in drug discovery programs aimed at developing new therapeutic agents.
Mechanism of Action
The mechanism of action of N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific biological context and the compound’s structural features .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzofuran derivatives, pyrrolidine-containing molecules, and methoxyphenyl-substituted compounds. Examples include:
- Benzofuran-2-carboxamides
- Pyrrolidine-2-carboxamides
- Methoxyphenyl-ethylamines
Uniqueness
What sets N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C23H26N2O3 |
---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
N-[2-(4-methoxyphenyl)-2-pyrrolidin-1-ylethyl]-3-methyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C23H26N2O3/c1-16-19-7-3-4-8-21(19)28-22(16)23(26)24-15-20(25-13-5-6-14-25)17-9-11-18(27-2)12-10-17/h3-4,7-12,20H,5-6,13-15H2,1-2H3,(H,24,26) |
InChI Key |
ODERJDUJAUKNJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)NCC(C3=CC=C(C=C3)OC)N4CCCC4 |
Origin of Product |
United States |
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